2'-Fucosyllactose is classified as a neutral oligosaccharide and is one of the most abundant HMOs found in human milk. It belongs to a broader category of carbohydrates known as glycans, which are essential for various biological functions. Glycosyn LLC, a biotechnology company, specializes in developing and commercializing HMOs, focusing on their therapeutic applications for conditions such as inflammatory bowel disease and irritable bowel syndrome .
The synthesis of 2'-Fucosyllactose can be achieved through various biotechnological methods. One notable approach involves the use of metabolically engineered Escherichia coli strains that express specific fucosyltransferases derived from Bacteroides fragilis. These engineered bacteria facilitate the conversion of lactose into 2'-FL through enzymatic reactions, allowing for efficient production at scale.
Key parameters in the synthesis process include:
The molecular structure of 2'-Fucosyllactose consists of a lactose backbone with an additional fucose unit attached via an α-(1,2) linkage. Its chemical formula is C_12H_20O_10, and it has a molecular weight of approximately 356.3 g/mol. The structure can be represented as follows:
The presence of fucose enhances its biological activity, particularly its ability to inhibit pathogen adhesion to intestinal cells, thereby contributing to its prebiotic effects .
2'-Fucosyllactose participates in several chemical reactions that are significant for its functionality:
The mechanism of action of 2'-Fucosyllactose primarily revolves around its role as a prebiotic. It enhances gut health through several pathways:
The physical and chemical properties of 2'-Fucosyllactose include:
The applications of 2'-Fucosyllactose are diverse and expanding:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: